4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one
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Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one typically involves the reaction of 1-methyl-1H-pyrazole with butanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by the addition of butanone. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)butan-2-amine: Similar structure but with an amine group instead of a ketone.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of a butanone moiety.
Uniqueness
4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ketone group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)butan-2-one |
InChI |
InChI=1S/C8H12N2O/c1-7(11)3-4-8-5-9-10(2)6-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
NDTXLXGUWHFEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CN(N=C1)C |
Origin of Product |
United States |
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